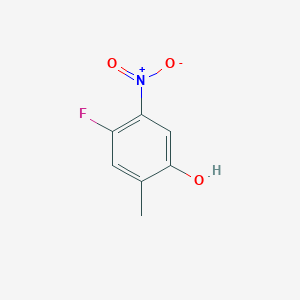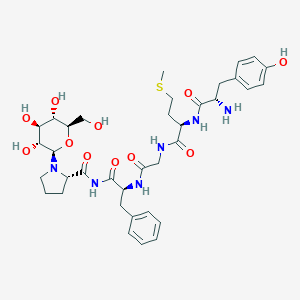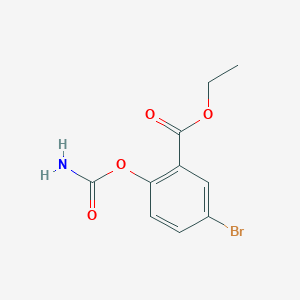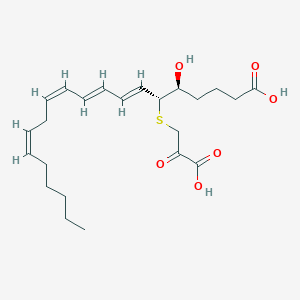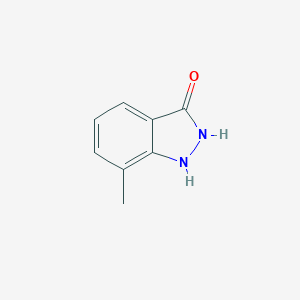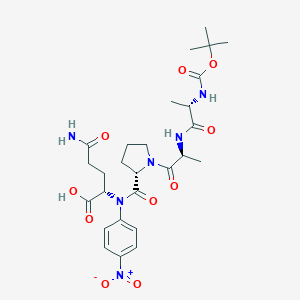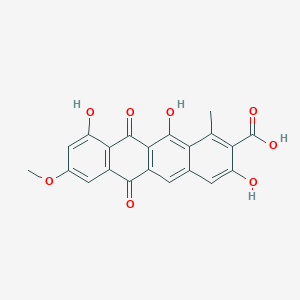
Tetracenomycin B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracenomycin B3 is a natural product that is produced by the bacterium Streptomyces glaucescens. It belongs to the group of tetracycline antibiotics and has been found to have potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of tetracenomycin B3 in scientific research.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Antibacterial Activity : Tetracenomycin B3, along with Tetracenomycin D3, is produced by a mutant strain of Streptomyces olivaceus and is a key intermediate in the biosynthesis of elloramycin and tetracenomycin C. It is noteworthy that Tetracenomycin B3 is antibiotically inactive against both Gram-positive and Gram-negative bacteria, whereas Tetracenomycin D3 shows moderate activity against specific bacterial strains (Rohr et al., 1988).
Metabolic Engineering : The biosynthetic gene cluster for elloramycin, which involves Tetracenomycin B3, has been expressed in a heterologous host to facilitate the production of tetracenomycin analogs. This approach is pivotal in the field of metabolic engineering for the development of new anticancer polyketides (Nguyen et al., 2021).
Antitumor Activity in Lung Cancer Cells : Tetracenomycin X, related to the tetracenomycin family, exhibits antitumor activity in lung cancer cells through mechanisms like cell cycle arrest induced by the downregulation of cyclin D1. This finding broadens the potential therapeutic applications of tetracenomycins in cancer treatment (Qiao et al., 2019).
Enzymatic Characterization : Studies on Tetracenomycin F1 monooxygenase, which is involved in the biosynthesis of Tetracenomycin C, shed light on the enzymatic processes related to tetracenomycins. Understanding these enzymes provides crucial insights into their biosynthetic pathways (Shen & Hutchinson, 1993).
Structural Elucidation : The structural analysis of tetracenomycins, including Tetracenomycin C, helps in understanding the chemical nature and potential biological activity of these compounds. Such structural insights are essential for the development of new drugs based on tetracenomycin scaffolds (Egert et al., 1992).
Novel Dimeric Derivatives : Discovery of dimeric tetracenomycin derivatives from a desert-derived Streptomyces sp. showcases the diversity of the tetracenomycin family and their broad-spectrum antibacterial activity, particularly against drug-resistant strains (Xing et al., 2021).
Inhibition of Protein Synthesis : Tetracenomycin X, another member of the tetracenomycin family, has been shown to inhibit protein synthesis by binding within the ribosomal exit tunnel. This mode of action is different from that of other antibiotics and represents a novel mechanism of bacterial inhibition (Osterman et al., 2020).
Synthesis Approaches : The synthesis of various tetracenomycins, including Tetracenomycin D, A2, B1, and B2, has been achieved through regioselective sequences. This development is critical for research and pharmaceutical applications where synthetic analogs of tetracenomycins are required (Cameron & Bruyn, 1992).
Eigenschaften
CAS-Nummer |
117241-62-0 |
|---|---|
Produktname |
Tetracenomycin B3 |
Molekularformel |
C21H14O8 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C21H14O8/c1-7-14-8(4-12(22)15(7)21(27)28)3-10-17(19(14)25)20(26)16-11(18(10)24)5-9(29-2)6-13(16)23/h3-6,22-23,25H,1-2H3,(H,27,28) |
InChI-Schlüssel |
NSKLWYCTXNPUBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |
Kanonische SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |
Andere CAS-Nummern |
117241-62-0 |
Synonyme |
tetracenomycin B(3) tetracenomycin B3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
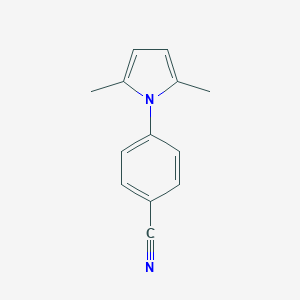
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

